molecular formula C10H8N2O3 B6158775 3-methoxyquinoxaline-6-carboxylic acid CAS No. 1427632-47-0

3-methoxyquinoxaline-6-carboxylic acid

Cat. No.: B6158775
CAS No.: 1427632-47-0
M. Wt: 204.2
InChI Key:
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Description

3-Methoxyquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring substituted with a methoxy group at the third position and a carboxylic acid group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyquinoxaline-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with diethyl oxalate to form an intermediate, which is then cyclized to yield the desired quinoxaline derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often focus on optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and green chemistry approaches are increasingly being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinoxaline-6-carboxylic acid with a hydroxyl group, while reduction of the carboxylic acid group may produce the corresponding alcohol .

Scientific Research Applications

3-Methoxyquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, they may induce apoptosis in cancer cells by disrupting tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a valuable compound for various applications .

Properties

CAS No.

1427632-47-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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